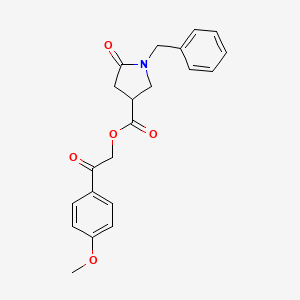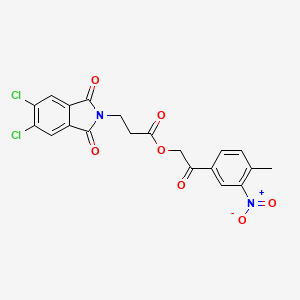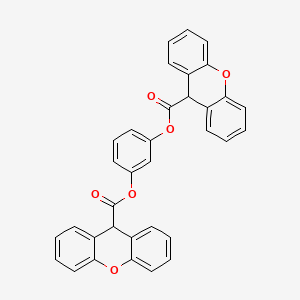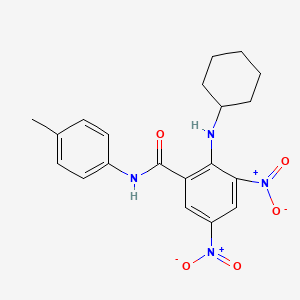
4-(Di-tert-butylphosphanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Di-tert-butylphosphanyl)benzoic acid is an organic compound with the molecular formula C15H23O2P. It contains a benzoic acid moiety substituted with a di-tert-butylphosphanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di-tert-butylphosphanyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with di-tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The reaction conditions often require heating to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
4-(Di-tert-butylphosphanyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The phosphanyl group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are frequently used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Coupling Reactions: Various coupled products depending on the electrophile used.
科学研究应用
4-(Di-tert-butylphosphanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 4-(Di-tert-butylphosphanyl)benzoic acid involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group can donate electron density to metal atoms, facilitating various catalytic reactions. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the phosphanyl group.
4-(Diphenylphosphino)benzoic acid: Contains a diphenylphosphino group instead of di-tert-butylphosphanyl.
4-(Dimethylaminophenyl)phosphine: Contains a dimethylamino group instead of the benzoic acid moiety.
Uniqueness
4-(Di-tert-butylphosphanyl)benzoic acid is unique due to the presence of the di-tert-butylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.
属性
分子式 |
C15H23O2P |
|---|---|
分子量 |
266.31 g/mol |
IUPAC 名称 |
4-ditert-butylphosphanylbenzoic acid |
InChI |
InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-11(8-10-12)13(16)17/h7-10H,1-6H3,(H,16,17) |
InChI 键 |
IXAFQLRCOXPAGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(=O)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)

![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)



![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15151526.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B15151533.png)
![Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)

![3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B15151550.png)
